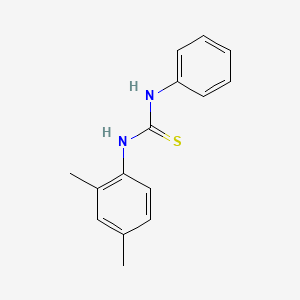

1-(2,4-Dimethylphenyl)-3-phenylthiourea

Description

Historical Context and Significance of Thiourea (B124793) Scaffold in Organic Synthesis and Drug Discovery

The journey of thiourea and its derivatives in science began with its first synthesis in 1873 by the Polish chemist Marceli Nencki. nih.gov Structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, thiourea is an organosulfur compound that has become a cornerstone in both organic synthesis and medicinal chemistry. semanticscholar.orgbritannica.comwikipedia.org Historically, the discovery that organic compounds like urea and thiourea could be synthesized from inorganic precursors was a major breakthrough, overturning the doctrine of vitalism. nih.gov

The thiourea scaffold is recognized as a "privileged structure" in drug discovery. nih.govrsc.org This is due to the ability of its functional group to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov In organic synthesis, thioureas are valuable precursors for creating a variety of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org This synthetic versatility has led to the development of important pharmaceuticals like the antibacterial agent sulfathiazole (B1682510) and the anesthetic thiobarbituric acid. wikipedia.org Furthermore, thiourea derivatives have found applications beyond medicine, serving as insecticides, textile-treating agents, and components in the manufacturing of thermosetting resins. britannica.com Early examples of their chemotherapeutic relevance include derivatives used to treat Mycobacterium tuberculosis infections, such as thioacetazone and thiocarlide. nih.gov

Contemporary Research Trajectories for Substituted Thioureas in Biological Systems

Modern medicinal chemistry continues to extensively explore the therapeutic potential of substituted thioureas. mdpi.com The structural versatility of the thiourea moiety allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities. semanticscholar.orgresearchgate.net Current research is focused on developing novel thiourea-containing compounds as potent therapeutic agents for a range of diseases. mdpi.com

A significant area of investigation is their role as anticancer agents, spurred by the success of drugs like sorafenib. analis.com.my Researchers are designing and synthesizing new thiourea derivatives that can target various cancer cell lines. analis.com.my Beyond oncology, substituted thioureas are being actively investigated for numerous other pharmacological properties, including:

Antiviral activity , with research targeting viruses such as HIV. rsc.orgresearchgate.net

Antibacterial and antifungal effects . nih.govmdpi.com

Anti-inflammatory properties . rsc.org

Antioxidant capabilities . researchgate.netmdpi.com

Enzyme inhibition , targeting enzymes like urease, α-glucosidase, and cholinesterases. mdpi.comrsc.orgresearchgate.net

Anticonvulsant effects . rsc.org

The nature and position of different substituents on the nitrogen atoms of the thiourea core significantly influence the compound's biological activity. analis.com.my This allows for fine-tuning of the molecule to enhance its efficacy and selectivity for specific biological targets. analis.com.my The ease of synthesis and the wide range of achievable biological activities ensure that substituted thioureas will remain a prominent area of research in drug discovery. scribd.comresearchgate.net

Positioning of 1-(2,4-Dimethylphenyl)-3-phenylthiourea within Current Thiourea Research Paradigms

This compound is an unsymmetrical, disubstituted thiourea derivative that fits squarely within the contemporary research focus on biologically active small molecules. As a member of the N,N'-diaryl substituted thiourea class, its structure is being explored for a variety of therapeutic applications.

Specific research has been undertaken to evaluate the bioactivity of this compound. A study synthesized a series of unsymmetrical thioureas, including this compound, to assess their biological potential. researchgate.net The investigations into this compound align with major research trajectories for thiourea derivatives, focusing on its potential efficacy in several key therapeutic areas. researchgate.net

The table below summarizes the biological activities that have been investigated for this compound.

| Biological Activity Investigated | Therapeutic Area |

| Antioxidant Potential | General Health & Disease Prevention |

| Antibacterial Potential | Infectious Diseases |

| Antidiabetic Potential | Metabolic Disorders |

| Anticholinesterase Potential | Neurological Disorders |

This table is based on the stated objectives of a study that synthesized and evaluated this compound among other derivatives. researchgate.net

While detailed results from these specific investigations are not widely disseminated, the inclusion of this compound in such screening studies highlights its relevance. It is recognized as a compound of interest within the broader class of pharmacologically active thioureas, meriting further research to fully characterize its biological profile and potential as a lead compound in drug development. researchgate.net

Structure

3D Structure

Properties

CAS No. |

13140-56-2 |

|---|---|

Molecular Formula |

C15H16N2S |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-3-phenylthiourea |

InChI |

InChI=1S/C15H16N2S/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |

InChI Key |

ISPHYXKLAGBGOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dimethylphenyl 3 Phenylthiourea

Classical Approaches for Unsymmetrical Thiourea (B124793) Synthesis

Historically, the synthesis of unsymmetrical thioureas has been approached through methods that often involve harsh reagents and conditions. One of the earliest and most fundamental methods involves the use of carbon disulfide (CS₂). In a typical procedure, an amine is reacted with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be treated with a second, different amine to yield the unsymmetrical thiourea. This method, while foundational, can suffer from the formation of symmetrical thiourea byproducts and often requires careful control of reaction conditions to favor the desired unsymmetrical product.

Another classical approach involves the use of thiophosgene (B130339) (CSCl₂), a highly toxic and corrosive reagent. The reaction of an amine with thiophosgene generates an isothiocyanate intermediate in situ, which then reacts with a second amine to form the unsymmetrical thiourea. Due to the hazardous nature of thiophosgene, this method has been largely superseded by safer alternatives.

Modern Synthetic Strategies for 1-(2,4-Dimethylphenyl)-3-phenylthiourea (e.g., Reaction of Amines with Phenyl Isothiocyanate)

The most prevalent and straightforward modern method for synthesizing this compound involves the direct reaction of 2,4-dimethylaniline (B123086) with phenyl isothiocyanate. researchgate.net This approach is an example of a nucleophilic addition reaction where the amino group of 2,4-dimethylaniline attacks the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate.

The reaction is typically carried out by stirring equimolar amounts of the two reactants in a suitable organic solvent, such as acetone (B3395972) or ethanol (B145695), often at room temperature or with gentle heating. researchgate.net The product, being a solid, often precipitates from the reaction mixture upon formation or after cooling, and can be isolated by simple filtration. The high efficiency and operational simplicity of this method make it the preferred route for the laboratory-scale synthesis of a wide array of unsymmetrical thioureas.

Catalytic and Non-Catalytic Synthetic Environments for Thiourea Formation

The formation of this compound from 2,4-dimethylaniline and phenyl isothiocyanate can proceed efficiently in a non-catalytic environment. The inherent nucleophilicity of the amine and the electrophilicity of the isothiocyanate are often sufficient to drive the reaction to completion, particularly with the application of heat.

However, in some cases, particularly with less reactive amines or for industrial-scale production where reaction times and energy input are critical, catalytic methods can be employed. While specific catalytic data for the synthesis of this compound is not extensively detailed in the literature, general principles of thiourea synthesis suggest that both acid and base catalysis can influence the reaction rate. For instance, a mild base can deprotonate the amine, increasing its nucleophilicity. Conversely, certain Lewis acids could potentially activate the isothiocyanate group. More recently, the use of phase-transfer catalysts has been explored to facilitate the synthesis of N-acyl thioureas, which could potentially be adapted for diarylthiourea synthesis. beilstein-journals.org Furthermore, mechanochemical methods, such as ball milling, have emerged as a green and efficient solvent-free alternative for the synthesis of thioureas, sometimes promoted by a base like potassium hydroxide. ijacskros.com

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvent Effects: The solvent can influence the rate and outcome of the reaction by affecting the solubility of the reactants and the stability of the transition state. For the synthesis of unsymmetrical thioureas, polar aprotic solvents like acetone or acetonitrile (B52724) are commonly used. nih.gov In some instances, greener solvents like water have been successfully employed, especially for the synthesis of aliphatic thioureas, which could be explored for diarylthiourea synthesis as well. nih.gov

Temperature and Reaction Time: The reaction between an amine and an isothiocyanate is often exothermic. While many reactions proceed smoothly at room temperature, gentle heating or refluxing can be used to increase the reaction rate and ensure complete conversion, typically over a period of a few hours. nih.gov Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.

Purification: The purity of the synthesized this compound is critical, especially for its potential applications in biological or materials science. The crude product obtained after filtration is often purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to remove any unreacted starting materials or byproducts. nih.gov The melting point of the purified compound can be used as an indicator of its purity.

Below is an illustrative data table showcasing how reaction conditions could be varied to optimize the synthesis of a generic unsymmetrical thiourea, which would be applicable to the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Acetone | 25 | 6 | 85 | 95 |

| 2 | Acetone | 56 (reflux) | 2 | 92 | 98 |

| 3 | Ethanol | 25 | 8 | 82 | 94 |

| 4 | Ethanol | 78 (reflux) | 3 | 90 | 97 |

| 5 | Acetonitrile | 25 | 5 | 88 | 96 |

| 6 | Acetonitrile | 82 (reflux) | 1.5 | 95 | 99 |

This table demonstrates that by adjusting the solvent and temperature, one can significantly impact the reaction time and potentially improve both the yield and purity of the final product. For this compound, a systematic study varying these parameters would be necessary to determine the optimal synthetic protocol.

Spectroscopic and Structural Characterization Techniques for 1 2,4 Dimethylphenyl 3 Phenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

In ¹H NMR spectroscopy, the protons on the phenyl and dimethylphenyl rings are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The two methyl groups attached to the dimethylphenyl ring would likely produce distinct singlet signals in the aliphatic region, generally between 2.2 and 2.5 ppm. The N-H protons of the thiourea (B124793) moiety are anticipated to show broad singlet signals, the chemical shifts of which can be highly dependent on the solvent and concentration, but are often observed in the range of 8.5 to 10.0 ppm.

For ¹³C NMR spectroscopy, the most deshielded carbon is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, with a chemical shift typically appearing around 180 ppm. The aromatic carbons of both the phenyl and dimethylphenyl rings would resonate in the range of 120 to 140 ppm. The carbons of the two methyl groups on the dimethylphenyl ring are expected to have chemical shifts in the aliphatic region, around 18 to 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,4-Dimethylphenyl)-3-phenylthiourea

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H (Thiourea) | 8.5 - 10.0 (broad singlet) | - |

| Aromatic C-H | 7.0 - 8.0 (multiplet) | 120 - 140 |

| C-CH₃ | - | 18 - 21 |

| CH₃ | 2.2 - 2.5 (singlet) | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands.

The N-H stretching vibrations of the thiourea moiety are typically observed as one or more bands in the region of 3100-3400 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups are anticipated in the 2850-3000 cm⁻¹ range.

The C=S stretching vibration, a key characteristic of the thiourea group, typically gives rise to a band in the region of 700-850 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. Furthermore, the presence of the aromatic rings will be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of the compound is C₁₅H₁₆N₂S, which corresponds to a molecular weight of approximately 256.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this type of molecule include cleavage of the C-N bonds of the thiourea linkage. This could lead to the formation of fragments corresponding to the phenyl isothiocyanate ion and the 2,4-dimethylaniline (B123086) ion. Other potential fragment ions would arise from the loss of small molecules or radicals from the parent structure. For instance, fragmentation of the dimethylphenyl ring could lead to the loss of a methyl radical (CH₃•), resulting in a fragment ion at m/z 241.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Interpretation |

|---|---|---|

| 256 | [C₁₅H₁₆N₂S]⁺ | Molecular Ion (M⁺) |

| 241 | [C₁₄H₁₃N₂S]⁺ | Loss of a methyl radical |

| 135 | [C₇H₅NS]⁺ | Phenyl isothiocyanate fragment |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This technique is essential for confirming the empirical and molecular formula of the synthesized compound. The theoretical elemental composition can be calculated from the molecular formula, C₁₅H₁₆N₂S.

The calculated percentages are compared with the experimentally determined values. A close agreement between the theoretical and experimental data serves as a strong confirmation of the compound's purity and elemental composition.

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₆N₂S)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 70.27 |

| Hydrogen (H) | 6.29 |

| Nitrogen (N) | 10.93 |

Crystallographic Analysis and Solid State Structural Investigations of Thiourea Derivatives

Single-Crystal X-ray Diffraction Studies on Related Substituted Thioureas

While specific crystallographic data for 1-(2,4-Dimethylphenyl)-3-phenylthiourea is not extensively detailed in the available literature, analysis of closely related structures provides valuable insights. For instance, the compound 3-Acetyl-1-(2,4-dimethylphenyl)thiourea, which shares the 2,4-dimethylphenyl moiety, has been thoroughly characterized. nih.gov Its analysis reveals a triclinic crystal system, providing a foundational model for understanding how the dimethylphenyl group influences crystal structure. nih.gov

Studies on various other substituted thioureas have shown that they can crystallize in different systems, such as orthorhombic or monoclinic, depending on the nature and position of the substituents on the phenyl rings. ijsr.inresearchgate.net The specific lattice parameters are unique to each derivative and are determined through detailed diffraction experiments. ijsr.in

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0510 (7) |

| b (Å) | 9.973 (1) |

| c (Å) | 12.503 (2) |

| α (°) | 69.15 (1) |

| β (°) | 89.43 (1) |

| γ (°) | 84.07 (1) |

| Volume (ų) | 585.18 (14) |

| Z | 2 |

Molecular Conformation and Intramolecular Hydrogen Bonding in Thiourea (B124793) Structures

The conformation of thiourea derivatives is characterized by the relative orientation of the substituents around the C–N bonds. rsc.org N,N'-diaryl thioureas can exist in several conformations, typically described as trans-trans, cis-trans, and cis-cis, referring to the positions of the N-H protons relative to the thiocarbonyl (C=S) group. rsc.org The trans-trans conformation is often favored in catalytically active species as it allows both N-H groups to act as hydrogen bond donors simultaneously. rsc.orgnih.gov

Intermolecular Interactions and Crystal Packing Motifs in Thiourea Compounds

The crystal packing of thiourea derivatives is directed by a hierarchy of intermolecular interactions, with hydrogen bonding playing a dominant role. mersin.edu.trnih.gov The N-H groups of the thiourea moiety are effective hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group is a primary hydrogen-bond acceptor. nih.govnih.gov

A common and highly stable packing motif in substituted thioureas is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. This interaction creates a characteristic eight-membered ring pattern, described by the graph-set notation R²₂(8). nih.govmdpi.com This synthon is a robust feature that often dictates the primary supramolecular assembly. mdpi.com

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H2A···O1ⁱ | 0.86 | 2.10 | 2.928 (2) | 160 |

| N1—H1A···S1ⁱⁱ | 0.86 | 2.53 | 3.376 (1) | 168 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, -y, -z+1.

Dihedral Angles and Conformational Flexibility of Thiourea Derivatives

In the structure of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea, the side chain is significantly twisted with respect to the phenyl ring. The torsion angles C2—C1—N1—C7 and C6—C1—N1—C7 are -76.98 (21)° and 105.91 (19)°, respectively. nih.gov This orientation minimizes steric hindrance between the substituents and the thiourea backbone. The dihedral angle between the phenyl ring and the mean plane of the side chain in this molecule is 77.5 (1)°. nih.gov In other phenylthiourea (B91264) derivatives, the dihedral angle between terminal aromatic rings can vary widely, leading to conformations described as U-shaped or L-shaped, depending on the specific substitution pattern and intramolecular forces. nih.govmdpi.com Density functional theory (DFT) calculations are often used to explore the energy landscape of these conformations and to understand the energetic differences between various rotamers. acs.org

Computational Chemistry and Theoretical Investigations of 1 2,4 Dimethylphenyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized structural parameters. nih.gov

Studies on related thiourea structures reveal that the molecule is not planar. The side chain, containing the thiourea moiety, is typically oriented at a significant dihedral angle with respect to the phenyl rings. nih.gov For instance, in a similar compound, 3-acetyl-1-(2,4-dimethylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is 77.5°. nih.gov The two N-H bonds in the thiourea core are generally found to be in an anti conformation to each other. nih.gov DFT calculations provide precise bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

| Parameter | Typical Calculated Value for Thiourea Derivatives |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |

| Dihedral Angle (Phenyl Ring to Thiourea) | 70° - 85° |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. ajchem-a.com

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. In 1-(2,4-Dimethylphenyl)-3-phenylthiourea, the sulfur atom of the C=S group and the nitrogen atoms are typically the most electron-rich regions. ajchem-a.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the N-H groups are usually the most electron-deficient areas, making them potential hydrogen bond donors. ajchem-a.com

Green Regions : Correspond to areas of neutral potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for ligand-protein binding. ajchem-a.com Analysis of thiourea derivatives consistently shows the sulfur atom as a primary site for electrophilic interaction and the N-H protons as key sites for nucleophilic interaction. researchgate.net

Theoretical Modeling of Optical-Electrochemical Properties

Theoretical models based on DFT and Time-Dependent DFT (TD-DFT) are used to predict the optical and electrochemical properties of molecules like this compound. These properties are directly related to the electronic structure, particularly the HOMO and LUMO energy levels. researchgate.net

Optical Properties : The theoretical absorption spectrum (UV-Visible) can be calculated by modeling the electronic transitions between molecular orbitals. The main absorption bands for thiourea derivatives are typically assigned to π-π* electronic transitions within the aromatic rings and the thiourea moiety. nih.gov The calculated maximum absorption wavelength (λ_max) from TD-DFT often corresponds well with experimental data. The energy from the HOMO to LUMO transition is a primary contributor to the main absorption band. rsc.org

Electrochemical Properties : The HOMO and LUMO energies are used to estimate the ionization potential (IP) and electron affinity (EA), which in turn relate to the oxidation and reduction potentials of the molecule.

IP ≈ -E_HOMO

EA ≈ -E_LUMO

These values help in understanding the molecule's behavior in electrochemical environments and its potential to participate in redox reactions. The electrochemical band gap (E_g), estimated from the difference between the onset oxidation and reduction potentials, can be compared to the optical band gap derived from the absorption spectrum. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mechanisms of thiourea derivatives with various biological targets, such as enzymes and receptors. researchgate.netnih.gov

In these simulations, this compound would be docked into the active site of a target protein. The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and scoring them based on a force field. The resulting binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the ligand-protein complex. A lower score typically suggests a stronger binding affinity. jppres.com

Docking studies on thiourea analogues have revealed key interactions responsible for binding. These commonly include:

Hydrogen Bonds : The N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom (C=S) can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions : The phenyl and dimethylphenyl rings engage in hydrophobic interactions with nonpolar residues in the protein's active site. researchgate.net

Pi-Pi Stacking : Aromatic rings of the ligand can interact with aromatic residues of the protein, such as tyrosine, phenylalanine, or tryptophan.

For example, docking studies of thiourea derivatives against enzymes like α-amylase and α-glucosidase have been performed to investigate their potential as anti-diabetic agents. researchgate.net

| Target Protein | Typical Binding Affinity (kcal/mol) for Thiourea Analogues | Key Interacting Residues (Examples) |

|---|---|---|

| α-Amylase | -7.0 to -9.0 | ASP, GLU, HIS |

| α-Glucosidase | -6.5 to -8.5 | ASP, PHE, ARG |

| DNA Gyrase | -8.0 to -10.0 | ASP, GLY, ALA |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational stability and the dynamics of the binding interactions. rsc.orgscispace.com

An MD simulation typically runs for a duration of nanoseconds, tracking the trajectory of the ligand within the protein's binding site. Key parameters analyzed from the simulation include:

Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the system. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound. jppres.com

Root Mean Square Fluctuation (RMSF) : This parameter measures the fluctuation of individual residues, helping to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis : The persistence of hydrogen bonds formed between the ligand and protein during the simulation is analyzed to confirm the importance of these interactions for binding stability. rsc.org

MD simulations provide a more dynamic and realistic view of the binding event compared to the static picture from molecular docking, helping to validate the predicted binding mode and the stability of the interactions. jppres.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmacophorejournal.com For thiourea analogues, QSAR models are developed to predict the activity of new compounds and to guide the design of more potent derivatives. nih.gov

The process involves:

Data Set : A series of thiourea compounds with known biological activities (e.g., IC50 values) is compiled. ubaya.ac.id

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, atomic charges), and topological properties. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. pharmacophorejournal.com

Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A typical QSAR equation might look like: Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

QSAR studies on thiourea derivatives have shown that properties like lipophilicity (LogP), steric parameters, and electronic features often play a significant role in determining their biological activity. ubaya.ac.id These models serve as valuable tools for optimizing lead compounds in drug discovery.

Enzyme Inhibitory Activities of 1 2,4 Dimethylphenyl 3 Phenylthiourea

Alpha-Amylase Inhibition Potential and Comparative Efficacy

Alpha-amylase is a crucial enzyme in the digestive system that catalyzes the initial step in the hydrolysis of starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

In a study evaluating a series of synthetic thioureas, 1-(2,4-Dimethylphenyl)-3-phenylthiourea, designated as Compound IV, demonstrated the most potent inhibitory activity against alpha-amylase. researchgate.net It exhibited a half-maximal inhibitory concentration (IC50) of 62 µg/mL. researchgate.net The efficacy of this compound is significant when compared to acarbose, a standard anti-diabetic drug, which shows IC50 values ranging from 0.68 µg/mL to 6.47 µg/mL in various studies. While other thiadiazole-based thiourea (B124793) scaffolds have shown IC50 values against α-amylase ranging from 1.30 ± 0.05 µM to 35.70 ± 0.70 µM, the specific activity of this compound highlights its potential as a notable inhibitor of this enzyme.

| Compound/Drug | α-Amylase IC50 |

| This compound | 62 µg/mL researchgate.net |

| Acarbose (Standard) | 18.63 ± 1.21 µg/mL |

| Methanol extract of A. pavonina | 16.16 ± 2.23 µg/mL |

| Acetone (B3395972) extract of S. alata | 6.41 mg/mL |

Alpha-Glucosidase Inhibition Potential and Mechanistic Insights

Alpha-glucosidase is another key intestinal enzyme that breaks down disaccharides and oligosaccharides into absorbable monosaccharides like glucose. Its inhibition is a well-established approach for controlling blood glucose levels.

Thiourea derivatives have been widely investigated as inhibitors of α-glucosidase. While specific IC50 values for this compound are not detailed in the primary study, a structurally similar compound from the same synthetic series, 1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthiourea (Compound III), showed potent inhibition with an IC50 value of 75 µg/mL. researchgate.net Other research on different thiourea derivatives has reported significant α-glucosidase inhibitory activity, with one compound, AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea), displaying an IC50 of 47.9 μM. researchgate.net

The mechanism of α-glucosidase inhibition by thiourea derivatives is often competitive or mixed-type. medchemexpress.com This suggests that these compounds may bind to the active site of the enzyme or an allosteric site, thereby preventing the substrate from binding and being hydrolyzed. This action effectively slows the release of glucose into the bloodstream. medchemexpress.comresearchgate.net

| Compound/Drug | α-Glucosidase IC50 |

| This compound | Data not specified; related compounds show potent activity |

| Compound III (Related Thiourea) | 75 µg/mL researchgate.net |

| Compound AH (Related Thiourea) | 47.9 µM researchgate.net |

| Acarbose (Standard) | 9.80 ± 0.20 µM |

Acetylcholinesterase and Butyrylcholinesterase Inhibition in Neurodegenerative Contexts

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). dovepress.com Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which is crucial for memory and cognitive function. dovepress.commdpi.com

The anticholinesterase potential of this compound has been evaluated. researchgate.net In the same study series, the related compound 1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthiourea (Compound III) was identified as a potent inhibitor of both enzymes, with an IC50 of 63 µg/mL against acetylcholinesterase and 80 µg/mL against butyrylcholinesterase. researchgate.net Another study on the structurally similar 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea noted that it, along with most compounds in its series, exhibited high IC50 values (>100 μg/mL), indicating weaker activity. This suggests that the specific structural features of the thiourea derivative are critical for potent cholinesterase inhibition. The findings for related compounds suggest that the thiourea scaffold holds potential for developing agents to treat neurodegenerative diseases like Alzheimer's. researchgate.net

| Enzyme | Inhibitor | IC50 Value |

| Acetylcholinesterase (AChE) | Compound III (Related Thiourea) | 63 µg/mL researchgate.net |

| Butyrylcholinesterase (BChE) | Compound III (Related Thiourea) | 80 µg/mL researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity, as it can enhance insulin sensitivity. nih.govmdpi.com

Research into thiourea derivatives has highlighted their potential as PTP1B inhibitors. researchgate.net While a specific IC50 value for this compound against PTP1B is not available, studies on analogous compounds provide evidence of the class's activity. For instance, the thiourea derivative AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) was found to have an IC50 value of 79.74 μM against PTP1B. researchgate.net This indicates that the thiourea scaffold can be effectively modified to produce potent and selective inhibitors of PTP1B, offering a potential avenue for the development of new anti-diabetic therapies.

Inhibition of Advanced Glycation End Product (AGE) Formation

Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.gov They are implicated in the aging process and in the development of complications associated with diabetes, such as retinopathy, nephropathy, and neuropathy. Inhibiting the formation of AGEs is a therapeutic goal to prevent these complications. nih.gov

Thiourea derivatives have been shown to be effective inhibitors of AGE formation. researchgate.net One study identified the thiourea derivative AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) as a potent inhibitor of AGEs, with an IC50 of 49.51 μM. researchgate.net The mechanism by which these compounds inhibit glycation may involve the trapping of reactive carbonyl species or the chelation of transition metals that catalyze glycoxidation reactions. nih.gov Although specific data for this compound is not provided, the strong activity of related compounds suggests its potential in this area.

Modulation of Sirtuin-1 (SIRT1) Activity by Thiourea Derivatives

Sirtuin-1 (SIRT1) is a protein deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation. Overexpression of SIRT1 has been linked to several cancers, making its inhibition a potential strategy for cancer treatment. researchgate.netnih.gov

Several studies have focused on designing and screening thiourea derivatives as SIRT1 inhibitors. researchgate.net Through in silico methods like molecular docking and molecular dynamics, researchers have identified 1-benzoyl-3-methylthiourea derivatives that are predicted to display strong inhibition of SIRT1. researchgate.net For example, the compound [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate showed a low binding energy of −9.29 kcal/mol in docking studies, suggesting it could be a potent inhibitor. These computational studies propose that the thiourea scaffold can serve as a basis for developing novel anticancer agents that act by modulating SIRT1 activity.

Antioxidant Potential of 1 2,4 Dimethylphenyl 3 Phenylthiourea

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Free Radical Scavenging Activity

The antioxidant potential of 1-(2,4-Dimethylphenyl)-3-phenylthiourea, also identified as compound IV in some studies, has been effectively demonstrated through the DPPH free radical scavenging assay. nih.gov This common cell-free assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically. mdpi.combiotech-asia.org

Research has shown that this compound is a potent scavenger of the DPPH radical. nih.gov In one study, it exhibited a half-maximal inhibitory concentration (IC50) value of 64 µg/mL. nih.gov The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, with a lower value indicating higher antioxidant activity. This finding places this compound among thiourea (B124793) derivatives with significant radical scavenging capabilities. nih.govresearchgate.net

| Compound | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| This compound (Compound IV) | 64 µg/mL | nih.gov |

ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay is another widely used method to assess the antioxidant capacity of compounds. hueuni.edu.vnnih.gov This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green, and its reaction with antioxidant compounds that can neutralize it, leading to a loss of color. nih.gov

In contrast to its high activity in the DPPH assay, this compound has been reported to exhibit very low antioxidant activity against the ABTS cation radical. researchgate.net This difference in activity between the two assays is not uncommon for antioxidant compounds and can be attributed to factors like stereochemical accessibility, reaction kinetics, and the solubility of the compound in different testing systems. researchgate.net For instance, a comparative study involving several thiourea derivatives highlighted that while this compound (Compound IV) was among the most active against the DPPH radical, other derivatives like 1,3-diphenyl-2-thiourea (Compound I) showed higher scavenging activity against the ABTS cation radical, with an IC50 of 66 µg/mL in that specific assay. nih.govresearchgate.net

| Compound | ABTS Radical Scavenging Activity | Reference |

|---|---|---|

| This compound (Compound IV) | Very Low Activity | researchgate.net |

| 1,3-Diphenyl-2-thiourea (Compound I) | Potent (IC50 = 66 µg/mL) | nih.gov |

Total Antioxidant Capacity and Reducing Power Assays

Beyond single radical scavenging assays, the total antioxidant capacity (TAC) of a compound is often evaluated using methods that measure its ability to reduce an oxidant. Common assays include the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Reducing Antioxidant Capacity (CUPRAC). nih.govmdpi.com

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. nih.govnih.gov Similarly, the CUPRAC method utilizes the copper(II)-neocuproine reagent as a chromogenic oxidizing agent, which is reduced by antioxidants. nih.govmdpi.com These assays provide a direct measure of the electron-donating capacity of a compound, which is an important aspect of its antioxidant function. biotech-asia.org While these methods are standard for evaluating the antioxidant potential of thiourea derivatives, specific data on the performance of this compound in FRAP or CUPRAC assays were not detailed in the reviewed literature.

Cell-Free and Cell-Based Antioxidant Assay Methodologies

The evaluation of antioxidant activity can be broadly categorized into cell-free and cell-based assay methodologies. nih.gov

Cell-Free Assays: These in vitro methods are based on chemical reactions in a controlled environment, outside of a living organism. The DPPH and ABTS assays are prime examples of cell-free systems. nih.gov They are widely used for initial screening of antioxidant compounds due to their simplicity, speed, and low cost. nih.gov These assays measure the direct capacity of a compound to scavenge artificially generated free radicals. mdpi.comnih.gov

Cell-Based Assays: These assays use cultured cells to provide a more biologically relevant model. They measure the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide. These methods can account for factors such as cell uptake, metabolism, and localization of the antioxidant, offering insights that cell-free assays cannot provide. While the antioxidant activity of various thiourea derivatives has been explored, specific results from cell-based antioxidant assays for this compound are not extensively documented in the available literature.

Elucidation of Antioxidant Mechanisms in Thiourea Frameworks

The antioxidant activity of thiourea derivatives is primarily attributed to their ability to neutralize free radicals. The underlying chemical mechanisms for this activity have been a subject of theoretical and experimental studies. hueuni.edu.vnresearchgate.net For thiourea frameworks, the Hydrogen Atom Transfer (HAT) mechanism is considered the most probable pathway for radical scavenging. researchgate.netchemicaljournal.in

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical from the antioxidant itself. hueuni.edu.vnresearchgate.net Theoretical studies and quantum chemical calculations on various thiourea derivatives have concluded that HAT is the preferred mechanism over Single Electron Transfer (SET) when these compounds react with free radicals. researchgate.nethueuni.edu.vn The N-H bonds within the thiourea molecule are the likely sites for this hydrogen donation. hueuni.edu.vnchemicaljournal.in The efficiency of this process is influenced by the bond dissociation energy of the N-H bonds; a lower energy facilitates easier hydrogen donation and thus, higher antioxidant activity. hueuni.edu.vn The specific electronic and structural characteristics of the phenyl and dimethylphenyl groups attached to the thiourea core of this compound influence these properties, contributing to its observed antioxidant potential.

Antimicrobial Activity of 1 2,4 Dimethylphenyl 3 Phenylthiourea

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Thiourea (B124793) derivatives have demonstrated a broad spectrum of antibacterial activity, with many compounds showing selective and potent inhibition of bacterial growth. ufba.br Research indicates that these compounds are often particularly effective against Gram-positive bacteria. ufba.brnih.gov Studies on various N-phenyl and N-benzoylthiourea derivatives revealed that many exhibit selective activity against Gram-positive strains such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. ufba.br For instance, certain thiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 2–16 µg/mL. nih.gov

While information on the specific antibacterial spectrum of 1-(2,4-Dimethylphenyl)-3-phenylthiourea is limited, studies on structurally similar compounds provide valuable insights. A closely related analog, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, was tested for its antibacterial effects against several Gram-negative bacteria. nih.gov The study utilized the agar (B569324) well diffusion technique to measure the zones of inhibition. nih.gov This compound demonstrated moderate antibacterial effects, with notable activity against Escherichia coli that was comparable to the standard drug, Cephradine. nih.gov

The antibacterial potential of this compound itself has been a subject of investigation, forming part of broader screenings of synthetic thioureas for their biological activities. researchgate.net Generally, substituted phenylthiourea (B91264) compounds have been found to exhibit a wide variety of antimicrobial activities, in some cases greater than standard drugs. jocpr.comresearchgate.net

| Bacterial Strain | Type | Inhibition Zone (mm) | Standard Drug (Cephradine) Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | Gram-Negative | 12 | 12 |

| Shigella flexneri | Gram-Negative | 10 | Not Reported |

| Pseudomonas aeruginosa | Gram-Negative | 8 | Not Reported |

| Salmonella typhi | Gram-Negative | 10 | Not Reported |

Antifungal Properties of Thiourea Derivatives

Thiourea derivatives are recognized for their significant antifungal potential, a property that has been explored across a wide range of fungal pathogens. mdpi.com These compounds often exhibit broad-spectrum activity, and structural modifications can greatly influence their efficacy and selectivity. nih.govmdpi.com

Research has shown that N-phenyl and N-benzoylthiourea derivatives can be particularly effective against fungi. ufba.br For example, studies evaluating a range of these compounds reported promising activity against Cladosporium cladosporioides. ufba.br More recently, with the rise of multidrug-resistant fungal infections, research has focused on pathogens like Candida auris. Certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com The position of substituents, such as a methyl group on the aromatic ring, has been shown to significantly influence the antifungal action. nih.govmdpi.com

Furthermore, investigations into phenylenedithiourea derivatives revealed strong antifungal activities against various fungi, with some compounds showing efficacy comparable to the reference drug ketoconazole. sci-hub.senih.gov These derivatives have been tested against a panel of fungi, including various Candida species, Aspergillus niger, and Aspergillus flavus, although efficacy can vary significantly between different derivatives and fungal species. sci-hub.se While direct studies on the antifungal properties of this compound are not detailed in the available literature, the consistent and potent antifungal activity observed across the broader class of thiourea derivatives suggests its potential in this area. mdpi.com

| Thiourea Derivative Class | Fungal Pathogens Tested | Observed Activity | Reference |

|---|---|---|---|

| N-phenyl and N-benzoylthioureas | Cladosporium cladosporioides | Promising activity observed. | ufba.br |

| Thiophenecarboxylic acid derivatives | Candida auris | Notable inhibition of biofilm growth and adherence. | mdpi.com |

| Phenylenedithioureas | Various fungi (e.g., Candida, Aspergillus) | Strong activity, some comparable to ketoconazole. | sci-hub.senih.gov |

| Thiazole derivatives of triazoles | Candida albicans, Candida glabrata | Some compounds showed very strong antifungal activity. | nih.gov |

Antiviral Activity Profiles of Thiourea Compounds

The versatility of the thiourea scaffold extends to antiviral applications, with numerous derivatives being investigated for their ability to inhibit a range of viruses. mdpi.com Phenylthiourea derivatives, in particular, have attracted interest for their potential antiviral effects. ijcrt.org

Research into this class of compounds has identified derivatives with activity against significant human pathogens. Thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase have been described, highlighting one potential mechanism of antiviral action. ufba.br More broadly, triazole derivatives, which are sometimes incorporated with a thiourea moiety, have been shown to possess activity against a wide variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and herpes virus. nih.gov

While specific antiviral screening results for this compound are not available, the general class of thiourea compounds is considered a promising source for the development of new antiviral agents. researchgate.net This is supported by the diverse antiviral activities reported for various structurally related molecules. mdpi.comnih.gov

Mechanistic Hypotheses for Antimicrobial Action

The precise mechanisms by which this compound exerts its antimicrobial effects have not been specifically elucidated. However, research on the broader class of thiourea derivatives provides several plausible hypotheses for its mode of action.

One proposed antibacterial mechanism involves the inhibition of essential bacterial enzymes. Thiourea derivatives have been suggested to act as inhibitors of topoisomerase II, DNA gyrase, and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and maintenance.

Another potential mechanism is the disruption of cellular homeostasis and structural integrity. One study on a potent thiourea derivative (TD4) found that it was effective against MRSA by disrupting NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov This leads to a breakdown of essential cellular processes and ultimately cell death. nih.gov

Furthermore, some thiourea derivatives are thought to interfere with microbial communication systems. Their structural similarity to N-acyl-homoserine lactones, which are key signaling molecules in bacterial quorum sensing, suggests they may disrupt this pathway. By interfering with quorum sensing, these compounds can inhibit the coordinated behaviors of bacteria, such as biofilm formation and virulence factor production.

For antifungal action, many derivatives are believed to function through membrane-associated mechanisms, disrupting the fungal cell membrane's integrity and permeability.

Structure Activity Relationship Sar Studies of Thiourea Derivatives Including 1 2,4 Dimethylphenyl 3 Phenylthiourea

Impact of Aromatic Substituents on Biological Activity Profiles

The substituents on the aromatic rings of N,N'-diarylthioureas play a pivotal role in determining their biological activity. The presence, nature, and position of these substituents can significantly modulate the compound's potency and spectrum of action, including antimicrobial, herbicidal, and anticancer activities.

Research has shown that the introduction of various functional groups onto the phenyl rings can lead to a wide range of biological responses. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) or nitro groups, on the phenyl ring can enhance the antimicrobial activity of thiourea (B124793) derivatives. Specifically, compounds with 3,4-dichloro substitutions on one of the phenyl rings have demonstrated significant activity against Gram-positive multidrug-resistant pathogens. nih.gov Conversely, replacing this with a 4-fluoro or 4-bromo phenyl substituent can lead to a complete loss of antimicrobial activity against certain strains, highlighting the specific electronic and steric requirements for activity. nih.gov

On the other hand, electron-donating groups, such as methyl groups, also influence biological activity. The 2,5-dimethylphenyl scaffold, for example, is a common structural feature in many antimicrobial compounds and has been associated with activity against a broad range of microorganisms, including bacteria, fungi, and viruses. nih.gov The herbicidal activity of thiourea derivatives has also been shown to be affected by aromatic substitution, with fluoro- or chloro-phenyl substituents increasing cytokinin-like activity. chemicaljournal.in

The type of biological activity can also be dictated by the nature of the aromatic substituent. For example, some studies have found that certain substitutions can lead to potent herbicidal activity, while others may result in significant antimicrobial or anticancer effects. nih.govjocpr.comsciencepublishinggroup.com This underscores the importance of the aromatic substituents in tailoring the biological profile of thiourea derivatives.

| Compound | Substituent(s) | Reported Biological Activity | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea derivative | 3,4-dichloro, 2,5-dimethyl | Antimicrobial (Gram-positive multidrug-resistant pathogens) | nih.gov |

| 1-(4-Fluorophenyl)-3-(2,5-dimethylphenyl)thiourea derivative | 4-fluoro, 2,5-dimethyl | Loss of antimicrobial activity against S. aureus and E. faecium | nih.gov |

| 1-(4-Bromophenyl)thiourea | 4-bromo | Antimicrobial | jocpr.com |

| N-(o-fluorophenoxyacetyl)thiourea derivatives | o-fluoro | Herbicidal | semanticscholar.org |

| Nitro-substituted arylthioureas | Nitro group | High urease enzymatic inhibition | nih.gov |

Influence of Different Substituent Positions on Thiourea Core Activity (e.g., ortho-, meta-, para-dimethylphenyl analogues)

For dimethylphenyl substituted thioureas, the location of the two methyl groups influences the molecule's activity. For instance, a study on the antimicrobial properties of various substituted phenylthioureas included a 2,5-dichloro-phenylthiourea, indicating that multiple substitutions are a strategy to modulate activity. jocpr.com Another study highlighted the 2,5-dimethylphenyl scaffold as a feature in antimicrobial compounds. nih.gov While direct comparative studies across all dimethylphenyl isomers of 1-phenylthiourea are not extensively detailed in the provided search results, the existing literature on substituted thioureas allows for the extrapolation of general principles.

For example, in the context of herbicidal activity, it has been observed that the presence of alkyl groups on the phenyl ring can markedly increase herbicidal effects. chemicaljournal.in The specific positioning of these groups would likely influence the binding affinity to the target enzyme, such as acetohydroxyacid synthase (AHAS), a common target for herbicides. nih.govtandfonline.com

The anti-inflammatory activity of thiourea derivatives has also been shown to be dependent on the substitution pattern. A study on novel 2-methylquinazolin-4(3H)-one derivatives carrying a thiourea moiety found that the position of substituents on the aryl isothiocyanate part of the molecule significantly impacted the inhibitory effect on pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

| Substituent Position | General Effect on Activity | Example/Context | Reference |

|---|---|---|---|

| ortho- | Can introduce steric hindrance, affecting conformational flexibility and receptor binding. | The conformation of 3-acetyl-1-(2,3-dimethylphenyl)thiourea is influenced by the ortho-methyl group. | nih.gov |

| meta- | Can alter electronic properties and molecular shape, often leading to potent activity. | Some meta-substituted derivatives show strong herbicidal or anti-inflammatory activity. | chemicaljournal.inmdpi.com |

| para- | Can significantly impact lipophilicity and electronic properties, often leading to enhanced activity. | Para-substituted compounds have shown potent antioxidant and antimicrobial activities. | jocpr.com |

| di-substituted (e.g., 2,4-dimethyl) | Combines the effects of individual substitutions, potentially leading to enhanced or unique activity profiles. | 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea exhibits moderate antibacterial effects. | nih.gov |

Correlations between Electronic Properties and Biological Potency

The biological potency of thiourea derivatives is often correlated with their electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish mathematical models that relate molecular descriptors, including electronic parameters, to biological activity. These studies provide insights into the mechanism of action and help in the design of more effective compounds. sciencepublishinggroup.comfarmaciajournal.comnih.gov

Key electronic properties that have been found to influence the activity of thiourea derivatives include:

Lipophilicity (LogP): This parameter, which describes the compound's solubility in lipids versus water, is crucial for its ability to cross cell membranes and reach its target. QSAR studies have shown that lipophilicity is a significant descriptor for the anticancer and anti-HCV activity of thiourea derivatives. sciencepublishinggroup.com

Molecular Mass and Volume: These properties are related to the size and shape of the molecule and can influence how well it fits into the binding site of a biological target. They have been identified as key predictors for the anticancer activities of some thiourea derivatives. nih.gov

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It can be an important factor in the non-covalent interactions between the drug and its receptor.

Electronegativity: The electronegativity of substituents can influence the charge distribution within the molecule, affecting its ability to form hydrogen bonds and other electrostatic interactions with the target.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's electron-donating and electron-accepting abilities, respectively. These parameters can be important for understanding the reactivity of the molecule and its involvement in charge-transfer interactions.

QSAR models have successfully predicted the biological activities of various thiourea derivatives, including their anti-HCV, anticancer, and herbicidal properties. sciencepublishinggroup.comresearchgate.net These models often reveal that a combination of electronic, steric, and hydrophobic factors governs the biological potency of these compounds.

Molecular Geometry and Conformational Flexibility as Determinants of Activity

The three-dimensional structure, including molecular geometry and conformational flexibility, is a critical factor governing the biological activity of thiourea derivatives. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a biological target is essential for its efficacy.

The thiourea backbone itself has a degree of rotational freedom around the C-N bonds, allowing it to adopt different conformations. The substituents on the nitrogen atoms can significantly influence the preferred conformation. For instance, the crystal structure analysis of 3-acetyl-1-(2,4-dimethylphenyl)thiourea, a compound closely related to the subject of this article, reveals specific torsion angles and a defined orientation of the side chain with respect to the phenyl ring. nih.gov In this particular structure, the dihedral angle between the phenyl ring and the side chain is 77.5 (1)°. nih.gov

Similarly, the crystal structure of 3-acetyl-1-(2,3-dimethylphenyl)thiourea also shows a specific conformation where the two N-H bonds are anti to each other, and the C=S and C=O bonds are also in an anti-conformation. nih.gov The dihedral angle between the benzene (B151609) ring and the side chain in this molecule is 81.33 (10)°. nih.gov These studies highlight that the substitution pattern on the phenyl ring directly impacts the molecule's geometry.

The conformational flexibility allows the molecule to adapt its shape to fit into a receptor's binding pocket. However, excessive flexibility can be detrimental as it may lead to a loss of entropy upon binding, reducing the binding affinity. Therefore, a certain degree of rigidity or a preference for a specific bioactive conformation is often desirable. Molecular modeling and conformational analysis are valuable tools for studying the possible conformations of thiourea derivatives and understanding how their three-dimensional structure relates to their biological activity. preprints.org

| Compound | Key Conformational Feature | Dihedral Angle (Phenyl Ring vs. Side Chain) | Reference |

|---|---|---|---|

| 3-Acetyl-1-(2,4-dimethylphenyl)thiourea | N-H bonds are anti to each other; C=S and C=O bonds are anti. | 77.5 (1)° | nih.gov |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | N-H bonds are anti to each other; C=S and C=O bonds are anti. | 81.33 (10)° | nih.gov |

Fluorescence and Optical Characteristics of Thiourea Compounds

Excitation and Emission Wavelength Analysis

No specific excitation (λex) and emission (λem) wavelength data for 1-(2,4-Dimethylphenyl)-3-phenylthiourea has been found in the surveyed literature. For thiourea (B124793) derivatives in general, these properties are intrinsically linked to their molecular structure, including the nature and position of substituents on the aryl rings. For instance, a study on various unsymmetrical thiourea derivatives reported emission peaks in the range of 367 to 581 nm and absorption peaks from 275 to 432 nm when dissolved in solvents like acetone (B3395972), toluene, tetrahydrofuran, and ethyl acetate. ebi.ac.uk Another study detailed the fluorescence characteristics for compounds such as 1-(3-chlorophenyl)-3-cyclohexylthiourea and 1-(2-chlorophenyl)-3-phenylthiourea, which exhibit distinct excitation and emission maxima. nih.gov Without experimental measurement, the specific wavelengths for this compound can only be hypothesized based on these related structures.

Interactive Data Table: Fluorescence of Representative Thiourea Derivatives

| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 312 | 613 | nih.gov |

| 1-(2-chlorophenyl)-3-phenylthiourea | 312 | 613 | nih.gov |

| This compound | Data not available | Data not available |

Solvent Effects on Fluorescence Properties of Thiourea Derivatives

The fluorescence of thiourea derivatives is known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the energy levels of the excited state of a fluorophore. scirp.org Generally, in more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum is observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules, a process termed solvent relaxation. scirp.org This effect reduces the energy gap between the excited and ground states, resulting in lower energy (longer wavelength) emission. scirp.org

While this is a well-established principle for many fluorophores, including various thiourea compounds, specific studies detailing the solvatochromic behavior of this compound are absent. Documenting the precise shifts in its emission maxima across a range of solvents with varying polarities would be necessary to fully characterize its photophysical behavior.

Potential Applications in Fluorescent Probes and Sensors

The thiourea functional group is a key component in the design of many fluorescent probes and sensors due to its ability to act as a hydrogen-bond donor and its capacity for metal ion coordination. nih.govresearchgate.net These properties allow thiourea derivatives to selectively bind to various analytes, such as anions and heavy metal cations, leading to a detectable change in their fluorescence output (either enhancement or quenching). nih.govnih.gov

Thiourea-based compounds have been successfully employed as:

Mitochondrion-Targeted Probes: The incorporation of a thiourea moiety has been shown to be a reliable strategy for targeting mitochondria within living cells for imaging purposes. researchgate.net

Anion Sensors: The hydrogen-bonding capabilities of the N-H protons in the thiourea group enable the selective recognition of anions like carboxylates. nih.govnih.gov

Heavy Metal Sensors: Several thiourea derivatives have been developed as fluorescent sensors for the detection of heavy metal ions, such as mercury (Hg²+). nih.gov For example, a related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, has been utilized in creating a sensing instrument for mercury detection. ebi.ac.uk

Given these precedents, it is plausible that this compound could also function as a fluorescent sensor. The specific arrangement of its phenyl and dimethylphenyl groups might confer selectivity towards certain analytes. However, without empirical studies on its binding and corresponding fluorescent response to different ions and molecules, its potential in these applications remains speculative.

Broader Biological Implications and Pharmacological Prospects of Thiourea Derivatives

Antidiabetic Activity in Relevant in vitro and in vivo Models

Thiourea (B124793) derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism. The compound 1-(2,4-Dimethylphenyl)-3-phenylthiourea, referred to as Compound IV in a notable study, has demonstrated noteworthy activity in this area.

In vitro studies are crucial for the initial screening of antidiabetic agents, often focusing on the inhibition of α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to better management of post-meal blood sugar levels.

A significant study evaluating a series of synthetic thioureas identified this compound as a potent inhibitor of α-amylase. nih.govresearchgate.netnih.gov The research highlighted its superior performance compared to other synthesized compounds in the same study. nih.govresearchgate.netnih.gov Specifically, it exhibited an IC50 value of 62 µg/mL against α-amylase. nih.govresearchgate.net While this particular study highlighted another compound as the most potent inhibitor of α-glucosidase, the strong activity of this compound against α-amylase underscores its potential as a component of antidiabetic therapy. nih.gov

Further research is necessary to fully understand the in vivo efficacy and the broader metabolic effects of this compound. Such studies would typically involve animal models of diabetes to assess the compound's ability to lower blood glucose levels and improve other metabolic parameters. researchgate.net

Interactive Data Table: In Vitro Antidiabetic Activity of this compound

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound (Compound IV) | α-Amylase | 62 µg/mL | nih.govresearchgate.net |

Anticancer Activity: Tubulin Polymerization Inhibition and Cell Proliferation Modulation

The cytoskeleton, and particularly the microtubules, are critical for cell division, making them a prime target for anticancer therapies. Microtubules are dynamic polymers of α- and β-tubulin, and their proper function is essential for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov

While direct studies on the tubulin polymerization inhibition of this compound are not extensively available, the broader class of thiourea derivatives has shown significant promise in this area. For instance, a structurally related compound, 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], has been identified as a potent inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis in various cancer cell lines. nih.gov This suggests that the thiourea scaffold may be a key pharmacophore for this anticancer activity.

The cytotoxic effects of thiourea derivatives have been evaluated against a range of cancer cell lines. nih.gov Studies on various substituted thiourea compounds have demonstrated significant growth-inhibitory profiles, with some derivatives showing high potency and selectivity against cancer cells over normal cells. nih.gov The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression. nih.gov

Further research is warranted to specifically investigate the cytotoxic effects of this compound against a panel of human cancer cell lines and to determine its mechanism of action, including its potential to inhibit tubulin polymerization.

Interactive Data Table: Anticancer Potential of Thiourea Derivatives

| Compound Class | Proposed Mechanism of Action | Potential Effect | Reference |

| Thiourea Derivatives | Tubulin Polymerization Inhibition | Cell Cycle Arrest, Apoptosis | nih.gov |

| Substituted Thioureas | Modulation of Cell Proliferation | Cytotoxicity against Cancer Cells | nih.gov |

Potential in Neurodegenerative Disease Modulation

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. The development of therapeutic agents that can protect neurons from damage and slow the progression of these diseases is a major area of medical research.

Thiourea derivatives have been explored for their potential neuroprotective effects. semanticscholar.org One of the mechanisms by which these compounds may exert their effects is through the inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.netnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.

In the same study that identified its antidiabetic properties, this compound (Compound IV) was also evaluated for its anticholinesterase potential. nih.govresearchgate.netnih.gov While another compound in the study was found to be the most potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, the investigation of thiourea derivatives in this context highlights a promising avenue for the discovery of new treatments for neurodegenerative disorders. nih.govresearchgate.netnih.gov The study concluded that these compounds have the potential to be used in the management of neurodegenerative diseases, warranting further in vivo studies to assess their efficacy and safety. nih.govresearchgate.netnih.gov

Interactive Data Table: Neuroprotective Potential of Thiourea Derivatives

| Compound Class | Target Enzymes | Potential Therapeutic Application | Reference |

| Thiourea Derivatives | Acetylcholinesterase, Butyrylcholinesterase | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.govresearchgate.netnih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1-(2,4-Dimethylphenyl)-3-phenylthiourea

Research on this compound has primarily centered on its fundamental synthesis and initial biological screenings. Studies have successfully synthesized this unsymmetrical thiourea (B124793) and evaluated its potential in several in-vitro assays. researchgate.net Key findings indicate that the compound possesses notable biological activities, particularly in the realms of enzyme inhibition, and as an antioxidant and antibacterial agent. researchgate.net

One study identified the compound as possessing one of the highest scavenging activities against the DPPH radical among the unsymmetrical thioureas tested. researchgate.net However, its activity against the ABTS cation radical was noted to be very low. researchgate.net Another investigation into a structurally similar compound, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, found it to have the lowest antioxidant effectiveness in its tested series, though it did show some antibacterial activity against E. coli. nih.gov The primary research confirms that this compound is a synthetically accessible molecule with a bioactive profile that warrants further exploration. researchgate.net

Identification of Unexplored Research Avenues for this compound

Despite initial findings, the research landscape for this compound remains largely uncharted. The vast therapeutic potential demonstrated by the broader class of thiourea derivatives suggests numerous unexplored avenues for this specific compound. mdpi.comresearchgate.net

Expansion of Biological Screening:

Anticancer Activity: Thiourea derivatives have shown significant promise in oncology, targeting various cancer cell lines and molecular pathways. mdpi.commdpi.comnih.gov The cytotoxic potential of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) is a critical unexplored area.

Antifungal and Antiviral Properties: The thiourea scaffold is known to be effective against various microbial threats, including fungi and viruses. researchgate.net Screening this compound against clinically relevant fungal strains (like Candida auris) and viruses could reveal new therapeutic applications. mdpi.com

Anti-inflammatory and Analgesic Effects: Many thiourea derivatives exhibit anti-inflammatory and analgesic properties. researchgate.net Investigating the ability of this compound to inhibit key inflammatory enzymes (e.g., COX, LOX) would be a logical next step.

Mechanistic and In Vivo Studies:

Mechanism of Action: Current research has not elucidated the specific molecular mechanisms behind its observed antioxidant and enzyme-inhibiting activities. researchgate.net Studies are needed to identify the precise biological targets and pathways it modulates. For example, phenylthiourea (B91264) is a known competitive inhibitor of phenoloxidase, and exploring similar enzyme interactions for this derivative would be valuable. nih.gov

In Vivo Efficacy: To date, research has been confined to in vitro models. A significant gap exists in understanding how the compound behaves in a living system. Animal models are required to evaluate its efficacy for any of the proposed biological activities, such as its antibacterial effects in an infection model. nih.gov

Toxicology and Pharmacokinetics: There is no available data on the safety profile or the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. caymanchem.comjppres.com Comprehensive toxicological studies to determine its cytotoxicity against normal cells and pharmacokinetic analyses to understand its bioavailability and metabolic fate are essential before it can be considered for further development. jppres.comnih.gov

Perspectives on Translational Research and Derivatization for Enhanced Bioactivity

The transition from a promising lead compound to a viable therapeutic agent is a complex process that hinges on translational research and strategic molecular modification. For this compound, this path involves chemical derivatization guided by computational and biological screening to enhance its therapeutic index.

Strategic Derivatization for Enhanced Bioactivity: The core structure of this compound is an excellent scaffold for chemical modification. The bioactivity of thiourea derivatives is often linked to the hydrogen-bonding capacity of the nitrogen atoms and the binding potential of the sulfur atom. biointerfaceresearch.com Altering the substituents on the two phenyl rings can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. acs.org